![molecular formula C5H5ClN2 B015830 2-Chloro-4-methylpyrimidine CAS No. 13036-57-2](/img/structure/B15830.png)
2-Chloro-4-methylpyrimidine
Overview
Description
2-Chloro-4-methylpyrimidine is a compound useful in organic synthesis . It has a molecular formula of C5H5ClN2 and a molecular weight of 128.56 g/mol .
Molecular Structure Analysis
The IUPAC name for 2-Chloro-4-methylpyrimidine is the same as its common name . Its InChI is InChI=1S/C5H5ClN2/c1-4-2-3-7-5 (6)8-4/h2-3H,1H3
and its InChIKey is BHAKRVSCGILCEW-UHFFFAOYSA-N
. The Canonical SMILES for this compound is CC1=NC(=NC=C1)Cl
.
Physical And Chemical Properties Analysis
2-Chloro-4-methylpyrimidine has a molecular weight of 128.56 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 25.8 Ų . It has a complexity of 76.8 .
Scientific Research Applications
Anticancer Applications
2-Chloro-4-methylpyrimidine: is a key building block in the synthesis of various anticancer agents. It serves as a precursor for the preparation of pyrimidine derivatives that exhibit potent antitumor activities . These compounds can interfere with DNA replication and cell division, making them effective in targeting rapidly dividing cancer cells.
Antimicrobial and Antifungal Agents
This compound is also instrumental in developing antimicrobial and antifungal agents. By modifying the pyrimidine ring, researchers can create molecules that disrupt the growth of harmful bacteria and fungi, contributing to the treatment of infectious diseases .
Cardiovascular Therapeutics
Derivatives of 2-Chloro-4-methylpyrimidine have been found to possess cardiovascular properties. They can act as antihypertensive agents, helping to manage blood pressure and prevent heart-related complications .
Synthesis of Kinase Inhibitors
Kinase inhibitors are crucial in the treatment of various diseases, including cancer2-Chloro-4-methylpyrimidine is used to synthesize anilinopyrimidines, which have shown promise as kinase inhibitors with antiproliferative activity against cancer cell lines .
Development of Antidiabetic Drugs
The pyrimidine scaffold is significant in creating drugs for diabetes management2-Chloro-4-methylpyrimidine derivatives can act as DPP-IV inhibitors, which play a role in regulating insulin levels and managing blood glucose .
Neuroprotective Agents
Research has indicated that pyrimidine derivatives can contribute to neuroprotection. Compounds synthesized from 2-Chloro-4-methylpyrimidine may protect nerve cells from damage, which is beneficial in treating neurodegenerative diseases .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as an intermediate in various chemical synthesis reactions .
Mode of Action
It is primarily used as a building block in the synthesis of more complex compounds .
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methylpyrimidine. For instance, it is sensitive to moisture and should be stored in a dry, dark place . Its stability and reactivity may also be affected by temperature and pH .
properties
IUPAC Name |
2-chloro-4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAKRVSCGILCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469672 | |
Record name | 2-Chloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13036-57-2 | |
Record name | 2-Chloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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